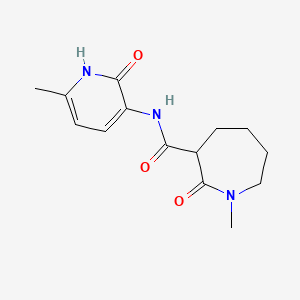
1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide is a synthetic organic compound with a complex structure. It features a pyridine ring, an azepane ring, and multiple functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.
Construction of the Azepane Ring: This step often involves cyclization reactions, where linear precursors are transformed into cyclic structures under specific conditions.
Functional Group Modifications: Introduction of the carboxamide and other functional groups is done through reactions such as amidation and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide: shares structural similarities with other pyridine and azepane derivatives.
Similar Compounds: 1-methyl-2-oxoazepane-3-carboxamide, 6-methyl-2-oxo-1H-pyridin-3-yl derivatives.
Uniqueness
Structural Complexity: The combination of pyridine and azepane rings with multiple functional groups makes it unique.
Properties
IUPAC Name |
1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-6-7-11(13(19)15-9)16-12(18)10-5-3-4-8-17(2)14(10)20/h6-7,10H,3-5,8H2,1-2H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMRVSZXNURPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)NC(=O)C2CCCCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide](/img/structure/B6751502.png)
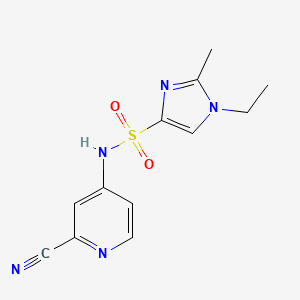
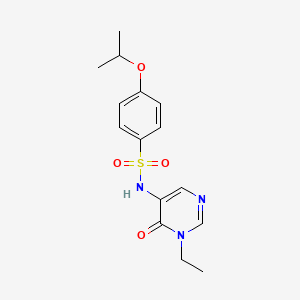
![N-benzyl-1-[(1R,2R)-2-hydroxycyclobutyl]-N-(2-methylprop-2-enyl)triazole-4-carboxamide](/img/structure/B6751526.png)
![(2-Prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone](/img/structure/B6751535.png)
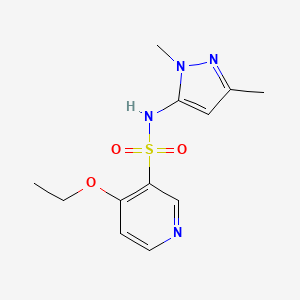
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-(2-methylpropoxy)propanamide](/img/structure/B6751543.png)
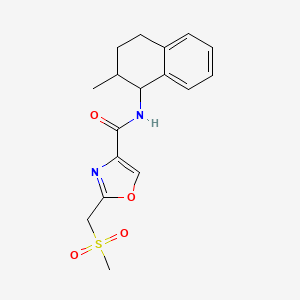
![N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6751564.png)
![2-methyl-2-(4-methylimidazol-1-yl)-N-[(1-phenylcyclopropyl)methyl]propanamide](/img/structure/B6751569.png)
![2-[(3-Amino-4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B6751571.png)
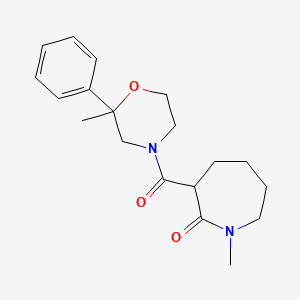
![2-Ethyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B6751585.png)
![N-[2-(cyclopropylsulfamoyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B6751591.png)
